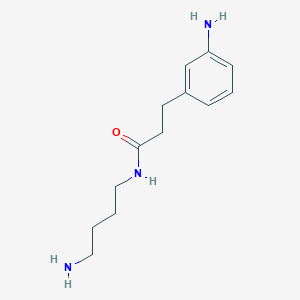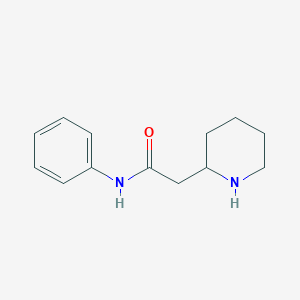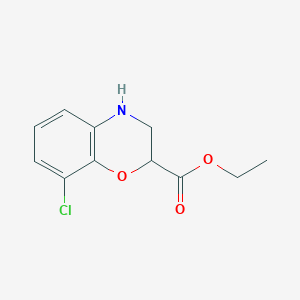
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 8th position of the benzoxazine ring and an ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving the esterification of the carboxylate group. This process often requires the use of strong acids or bases as catalysts and may involve heating the reaction mixture to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions involving the chlorine atom or the ester group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.
Reduction Products: Reduced forms of the compound, which may exhibit altered reactivity or stability.
Substitution Products: Derivatives with different substituents at the chlorine or ester positions.
Aplicaciones Científicas De Investigación
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes or as a potential therapeutic agent.
Medicine: It may be investigated for its potential medicinal properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with the chlorine atom at a different position.
Ethyl 2-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Another chlorinated benzoxazine derivative.
Uniqueness: Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzoxazine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3 |
Clave InChI |
MUQOFNHCGYPMLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



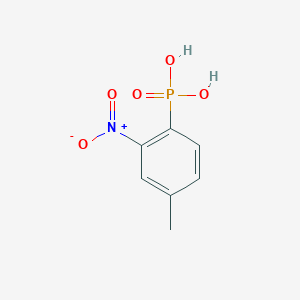
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
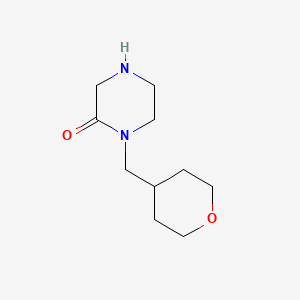
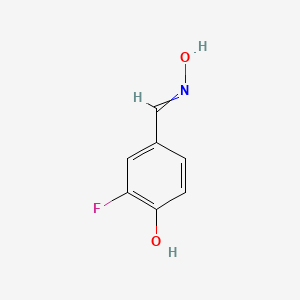
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
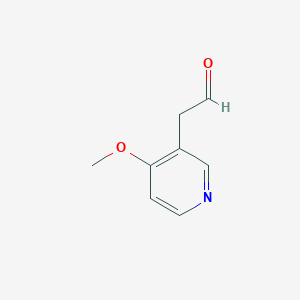
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
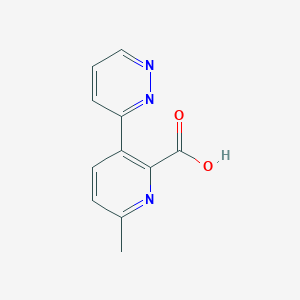
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
